molecular formula C10H14N2O2 B13637408 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine

5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B13637408
M. Wt: 194.23 g/mol
InChI Key: GJLRCGDBZHWQQC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine is a pyridine derivative featuring a methoxy group at the 5-position and a pyrrolidin-3-yloxy substituent at the 2-position. The pyrrolidine ring introduces stereochemical complexity, while the ether linkage (pyrrolidin-3-yloxy) and methoxy group influence electronic and steric properties.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-methoxy-2-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C10H14N2O2/c1-13-8-2-3-10(12-7-8)14-9-4-5-11-6-9/h2-3,7,9,11H,4-6H2,1H3

InChI Key

GJLRCGDBZHWQQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)OC2CCNC2

Origin of Product

United States

Preparation Methods

The synthesis of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 5-methoxypyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is stirred at an elevated temperature until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the methoxy group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the pyridine ring.

Scientific Research Applications

5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidin-3-yloxy groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Positions & Groups Key Differences vs. Target Compound Potential Impact on Properties Reference
5-Methoxy-2-(pyrrolidin-2-yl)pyridine Pyrrolidin-2-yl (no ether linkage) at C2 Ether vs. amine group; stereochemistry Increased basicity, altered H-bonding
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine Methoxy at C2, pyrrolidin-3-yloxy at C6 Positional isomerism Steric hindrance, electronic distribution
5-Methoxy-2-(piperidin-1-yl)pyridine Piperidin-1-yl (6-membered ring) at C2 Larger ring size, secondary amine vs. ether Enhanced lipophilicity, solubility differences
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine Ethyl at C5 Ethyl (hydrophobic) vs. methoxy (polar) Increased logP, membrane permeability
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine HCl Hydrochloride salt Ionic form Higher aqueous solubility, stability

Physicochemical Properties

  • Lipophilicity :

    • The target compound’s methoxy group enhances polarity compared to ethyl-substituted analogues (e.g., 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine), which increases logP by ~0.5–1.0 units .
    • Piperidine-containing analogues (e.g., 5-Methoxy-2-(piperidin-1-yl)pyridine) exhibit higher logD values due to the larger hydrophobic ring .
  • Solubility :

    • Hydrochloride salts (e.g., this compound HCl) show significantly improved aqueous solubility (>10 mg/mL) compared to free bases (<1 mg/mL) .

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